

Technical Guide: Antibacterial Activity of the Enterocin from Enterococcus faecium FAIR-E 198

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Compound of Interest

Compound Name: Antibacterial agent 198

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the antibacterial agent produced by the bacterial strain Enterococcus faecium FAIR-E 198. This agent is an enterocin, a class of ribosomally synthesized antimicrobial peptides, or bacteriocins. While research has primarily focused on its efficacy against foodborne pathogens such as *Listeria monocytogenes*, this guide consolidates the available quantitative data, outlines detailed experimental protocols for its assessment, and describes the putative mechanism of action relevant to Gram-positive bacteria, including Enterococcus species. The information is intended to serve as a core resource for researchers investigating novel antimicrobial agents.

Introduction to the Antibacterial Agent from E. faecium FAIR-E 198

The antibacterial agent in question is not a synthetic compound designated "198," but rather a bacteriocin produced by the Enterococcus faecium strain FAIR-E 198, originally isolated from Greek Feta cheese.^{[1][2]} Bacteriocins produced by Enterococcus species are termed enterocins. These peptides are known for their antimicrobial activity, often targeting closely related species, including other enterococci, thereby playing a role in niche competition.^[3] The enterocin from FAIR-E 198 has been characterized as a Class IIa, or pediocin-like, bacteriocin.^[1] This class of bacteriocins is particularly noted for its potent anti-*Listeria* activity.^{[1][4]}

While specific studies testing the FAIR-E 198 enterocin against other *Enterococcus* strains are not publicly available, numerous other enterocins, such as Enterocin A, Enterocin Q, and Enterocin K1, have demonstrated significant antimicrobial activity against pathogenic and multidrug-resistant enterococci, including Vancomycin-Resistant *Enterococcus* (VRE) strains.

[\[3\]](#)[\[5\]](#)

Quantitative Data Summary

The antimicrobial efficacy of the FAIR-E 198 enterocin has been quantified primarily against *Listeria monocytogenes*. The data is presented below in Arbitrary Units per milliliter (AU/mL), where one unit is defined as the reciprocal of the highest twofold dilution showing a clear zone of growth inhibition against an indicator organism.[\[6\]](#)

Table 1: Inhibitory Activity of FAIR-E 198 Enterocin Against *Listeria monocytogenes* Strains

Target Strain	Inhibitory Activity (AU/mL)
L. monocytogenes IOC 1551, SCOTT A	1,600
L. monocytogenes IOC 1324, ATCC 19111, ATCC 7644	3,200
L. monocytogenes IOC 1630	4,800
L. monocytogenes IOC 1359, IOC 1898	6,400
L. monocytogenes ATCC 19115	12,800
L. monocytogenes IOC 1527	19,200

Data sourced from a study assessing the antimicrobial spectrum via the critical-dilution method.

[\[1\]](#)[\[7\]](#)

Table 2: Enterocin Production and Activity in Different Culture Media

Culture Medium	Maximum Bacteriocin Activity (AU/mL)
MRS Broth	800
Skim Milk	100

Activity was measured against *L. monocytogenes* Scott A as the indicator strain.[\[1\]](#)

Table 3: Efficacy in Co-Culture Experiments in Milk (48h at 35°C)

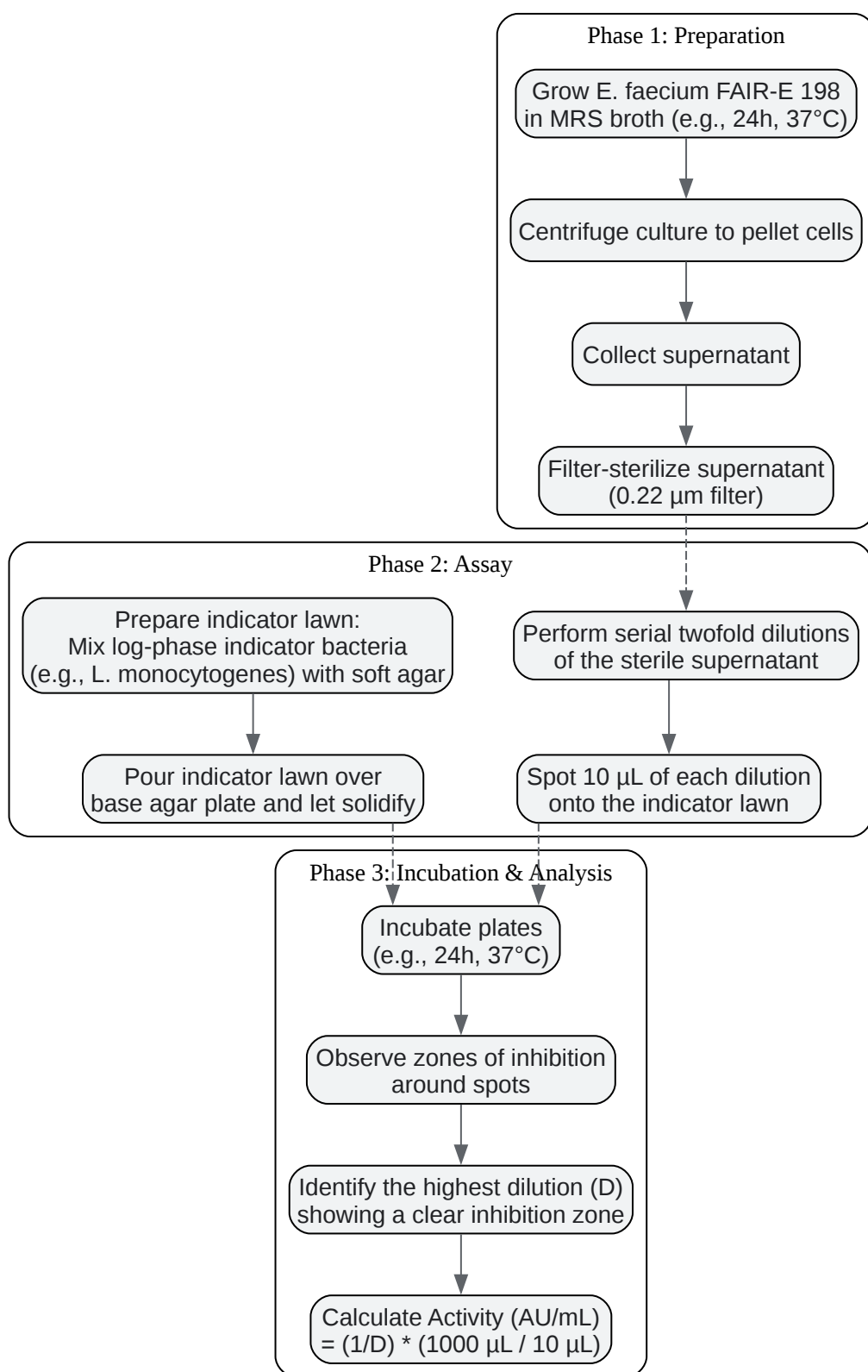
Target Pathogen	Initial Inoculum (log CFU/mL)	Change in Pathogen Count	Outcome
Listeria monocytogenes Scott A	2.19	-1.04 log CFU/mL (at 3h)	Initial reduction followed by regrowth to 3.68 log CFU/mL.[8]
Bacillus cereus K1- B041	Not specified	Reduction to <1.00 log CFU/mL	Reduced to below the detection limit. [8]

| *Staphylococcus aureus* ATCC 27154 | Not specified | No significant change | No inhibitory effect observed.[\[8\]](#) |

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

This method is used to quantify the activity of a bacteriocin in a cell-free supernatant. It can be performed using an agar well diffusion assay or a microtiter plate assay.



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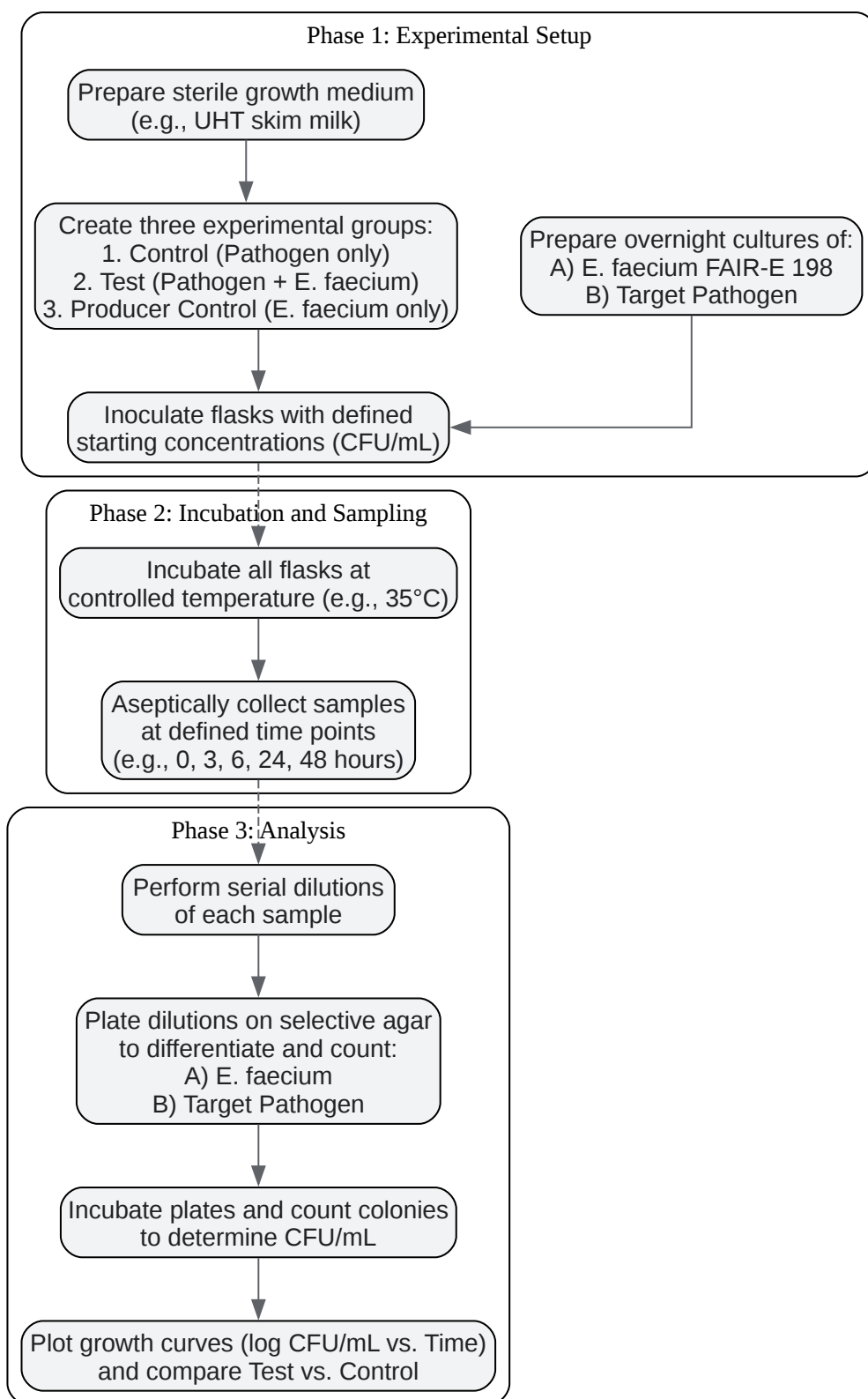
Caption: Workflow for the Critical Dilution Method.

Methodology:

- Preparation of Cell-Free Supernatant (CFS):
 - Inoculate *E. faecium* FAIR-E 198 into De Man, Rogosa and Sharpe (MRS) broth and incubate for 18-24 hours at 37°C.[1]
 - Harvest the culture by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C) to pellet the bacterial cells.
 - Carefully decant the supernatant.
 - Sterilize the supernatant by passing it through a 0.22 µm pore size filter to remove any remaining bacteria. This is the crude bacteriocin extract.
- Preparation of Indicator Lawn:
 - Grow the indicator strain (e.g., *L. monocytogenes* or an *Enterococcus* strain) in an appropriate broth to the mid-logarithmic phase of growth.
 - Prepare MRS agar plates (or other suitable agar) as the base layer.
 - In a sterile tube, mix 100 µL of the indicator culture with 3-5 mL of molten soft agar (e.g., MRS with 0.75% agar), cooled to ~45°C.
 - Immediately pour the soft agar mixture over a base agar plate to create a uniform lawn. Allow it to solidify completely.
- Activity Assay:
 - Perform serial twofold dilutions of the CFS using a sterile buffer or broth.
 - Carefully spot 10 µL of each dilution onto the surface of the solidified indicator lawn.
 - Allow the spots to dry completely before inverting the plates.
- Incubation and Calculation:

- Incubate the plates under appropriate conditions for the indicator strain (e.g., 24 hours at 37°C).
- Examine the plates for clear zones of growth inhibition where the dilutions were spotted.
- The activity, in AU/mL, is calculated as the reciprocal of the highest dilution that produces a distinct zone of inhibition.[\[6\]](#)

This method assesses the inhibitory effect of the bacteriocin-producing strain on a target pathogen during growth in a shared liquid medium (e.g., milk).



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Caption: Workflow for a Co-Culture Antimicrobial Assay.

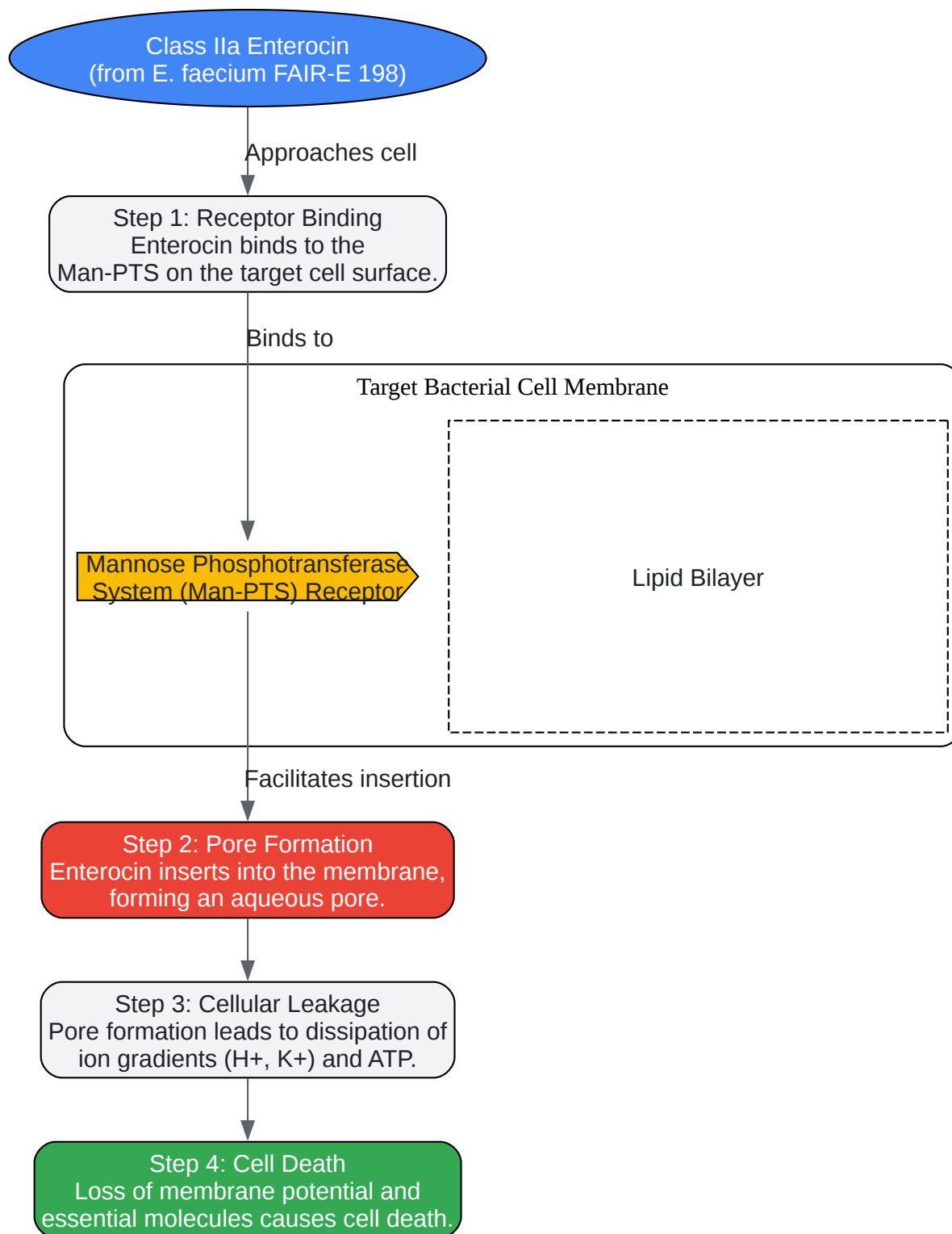
Methodology:

- Inoculum Preparation:
 - Prepare fresh overnight cultures of *E. faecium* FAIR-E 198 and the target pathogen (e.g., *Enterococcus faecalis* VRE).
 - Wash and resuspend cells in a sterile saline solution to a standardized optical density to ensure a consistent starting inoculum.
- Co-Culturing:
 - Prepare flasks with sterile UHT milk (or other specified broth).
 - Inoculate a "Test" flask with both the producer strain (*E. faecium* FAIR-E 198) and the target pathogen to known initial concentrations (e.g., 10^6 CFU/mL and 10^3 CFU/mL, respectively).
 - Inoculate a "Control" flask with only the target pathogen at the same initial concentration as the test flask.
 - Incubate all flasks at the desired temperature (e.g., 35°C).[8]
- Sampling and Enumeration:
 - At regular time intervals (e.g., 0, 3, 6, 12, 24, 48 hours), withdraw an aliquot from each flask.
 - Perform serial dilutions of the samples in sterile saline.
 - Plate the dilutions onto selective agar media that allows for the differential counting of the producer strain and the target pathogen. For example, use agar with a specific antibiotic to which one strain is resistant but the other is sensitive.
 - Incubate the plates and count the colonies to determine the viable cell count (CFU/mL) for each organism at each time point.
- Data Analysis:

- Plot the log CFU/mL against time for both the test and control cultures.
- The antimicrobial effect is determined by comparing the growth curve of the pathogen in the presence of *E. faecium* FAIR-E 198 to its growth in the control flask.

Mechanism of Action

The enterocin from *E. faecium* FAIR-E 198 is a Class IIa bacteriocin.^[1] The primary mechanism of action for this class is the disruption of the target cell's cytoplasmic membrane, leading to cell death.^[9] This process typically involves two key steps.



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Caption: Proposed Mechanism of Action for Class IIa Enterocins.

- **Receptor Recognition and Binding:** Class IIa bacteriocins use the mannose phosphotransferase system (Man-PTS), a sugar transport protein complex, as a docking receptor on the surface of susceptible Gram-positive bacteria.[5] The specificity of this interaction is a key determinant of the bacteriocin's activity spectrum.
- **Membrane Insertion and Pore Formation:** Following binding to the Man-PTS, the amphiphilic helical structure of the enterocin facilitates its insertion into the cytoplasmic membrane.[9] This insertion disrupts the membrane integrity, leading to the formation of pores.
- **Dissipation of Proton Motive Force:** The pores allow for the uncontrolled efflux of small molecules and ions, such as potassium (K⁺) and ATP, and disrupt the proton motive force across the membrane.[9]
- **Cell Death:** This loss of membrane potential and essential intracellular components ultimately leads to the cessation of metabolic activity and cell death.[9]

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